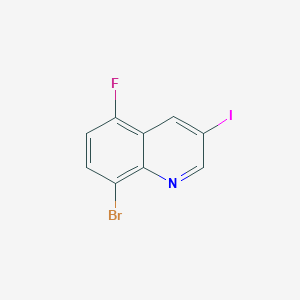

8-Bromo-5-fluoro-3-iodoquinoline

Description

Properties

IUPAC Name |

8-bromo-5-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFIN/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWGHGYCLFAFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 8

Bromination is typically the first step due to bromine’s moderate reactivity and directing effects.

Method :

- Reagents : Isoquinoline is treated with N-bromosuccinimide (NBS) in concentrated H2SO4 at –30°C to –15°C to favor 8-bromo substitution.

- Mechanism : The strong acid protonates the quinoline nitrogen, directing electrophilic bromination to the 8-position.

- Yield : ~85–90% purity after recrystallization.

| Parameter | Value |

|---|---|

| Solvent | H2SO4 |

| Brominating Agent | NBS |

| Temperature | –30°C to –15°C |

| Scale | 1 g to 50 kg |

Fluorination at Position 5

Introducing fluorine requires careful selection of fluorinating agents to avoid overhalogenation.

Method A (Direct Fluorination) :

- Reagents : 8-Bromoquinoline is treated with Selectfluor in acetonitrile at 80°C for 12 hours.

- Yield : ~60–70% with HPLC purification.

Method B (Nitro Reduction & Schiemann Reaction) :

- Nitration : 8-Bromoquinoline is nitrated at position 5 using HNO3/H2SO4 (yield: ~75%).

- Reduction : Nitro group reduced to amine with H2/Pd-C (yield: ~90%).

- Fluorination : Diazotization with NaNO2/HBF4 followed by thermal decomposition (Schiemann reaction).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 75% |

| Reduction | H2/Pd-C, EtOH | 90% |

| Fluorination | NaNO2/HBF4, Δ | 65% |

Iodination at Position 3

Iodination is achieved via directed ortho-metalation.

Method :

- Reagents : 8-Bromo-5-fluoroquinoline is treated with LDA (lithium diisopropylamide) in THF/hexane at –75°C , followed by iodine quenching.

- Yield : ~75–80% after column chromatography.

| Parameter | Value |

|---|---|

| Base | LDA |

| Solvent | THF/hexane (3:1) |

| Temperature | –75°C |

| Iodination Agent | I2 |

Purification and Isolation

- Chromatography : Final purification uses HPLC (C18 column, MeOH/H2O gradient) to achieve >97% purity.

- Crystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Key Challenges and Optimizations

- Regioselectivity :

- Scalability :

- Continuous flow reactors improve safety and yield for halogenation steps.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-3-iodoquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as n-butyllithium (n-BuLi) or phenylmagnesium bromide (PhMgBr) in solvents like tetrahydrofuran (THF) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are typical.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

8-Bromo-5-fluoro-3-iodoquinoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-microbial drugs.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for other quinoline derivatives.

Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways . The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of structurally related compounds:

*Predicted values; †Calculated based on formula.

Key Observations:

- Halogen Effects: Bromine and iodine increase molecular weight significantly compared to fluoro or chloro substituents. For example, 8-Bromo-5-chloroisoquinoline (MW 242.5) is heavier than 5-Bromo-8-fluoroisoquinoline (MW 226.05) due to chlorine’s higher atomic mass .

- Positional Effects: Substituent positions influence boiling points. 5-Bromo-8-fluoroisoquinoline (310°C) has a lower boiling point than 8-Bromo-5-chloroisoquinoline (325.7°C), likely due to chlorine’s stronger intermolecular forces .

- Core Structure Differences: Isoquinoline derivatives (e.g., 5-Bromo-8-fluoroisoquinoline) often exhibit distinct electronic properties compared to quinoline analogs, impacting reactivity and binding affinity in biological systems .

8-Bromo-3-fluoroquinoline (C₉H₅BrFN)

- Applications : Used as a building block in pharmaceuticals and agrochemicals. Its fluoro substituent enhances metabolic stability, while bromo allows further functionalization via cross-coupling reactions .

- Safety: No specific hazard codes reported.

5-Bromo-8-fluoroisoquinoline (C₉H₅BrFN)

- Its isoquinoline core offers π-stacking interactions critical for target binding .

- Safety : Labeled with hazard code Xi (irritant) .

8-Bromo-5-chloroisoquinoline (C₉H₅BrClN)

- Applications : Intermediate in synthesizing kinase inhibitors. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity for nucleophilic substitutions .

- Safety : Requires storage at 2–8°C to prevent degradation .

8-Fluoro-5-iodoquinoline (C₉H₅FIN)

- Applications : Iodo groups enable radio-labeling for imaging studies. Fluoro enhances lipophilicity, improving blood-brain barrier penetration .

Key Research Findings

- Electronic Effects: Fluorine’s electronegativity reduces electron density in the quinoline ring, altering reaction pathways. For instance, 8-Bromo-3-fluoroquinoline undergoes regioselective Suzuki couplings at the bromo position .

- Steric Effects: Bulkier halogens (e.g., iodine in 8-Fluoro-5-iodoquinoline) may hinder reactions at adjacent positions, favoring meta-substitution .

- Biological Activity: Isoquinoline derivatives like 5-Bromo-8-fluoroisoquinoline show higher receptor affinity than quinoline analogs due to their planar structure .

Biological Activity

8-Bromo-5-fluoro-3-iodoquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological effects, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The chemical structure of 8-Bromo-5-fluoro-3-iodoquinoline can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 8-Bromo-5-fluoro-3-iodoquinoline |

| Molecular Formula | C9H5BrF I N |

| Molecular Weight | 305.05 g/mol |

| Canonical SMILES | BrC1=CC2=C(C=C1F)N=CN=C2I |

The biological activity of 8-Bromo-5-fluoro-3-iodoquinoline is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth in vitro.

- Modulation of Signal Transduction Pathways : It may influence pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

- Induction of Apoptosis : Studies have reported that 8-Bromo-5-fluoro-3-iodoquinoline can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity and Case Studies

Several studies have explored the biological activity of 8-Bromo-5-fluoro-3-iodoquinoline, particularly in the context of cancer research:

Anticancer Activity

A notable study demonstrated that 8-Bromo-5-fluoro-3-iodoquinoline exhibited significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may act as a selective anticancer agent with potential for further development.

Antimicrobial Properties

Another area of research focused on the antimicrobial properties of this compound. In vitro tests indicated that it possesses activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for use in treating bacterial infections.

Comparative Studies

Comparative studies with other quinoline derivatives highlight the unique properties of 8-Bromo-5-fluoro-3-iodoquinoline. For instance:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 8-Bromo-5-fluoro-3-iodoquinoline | 12.5 | 32 |

| 7-Chloroquinoline | 25 | 64 |

| 6-Methoxyquinoline | >50 | >128 |

These comparisons illustrate that 8-Bromo-5-fluoro-3-iodoquinoline is more effective than some other derivatives in both anticancer and antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.